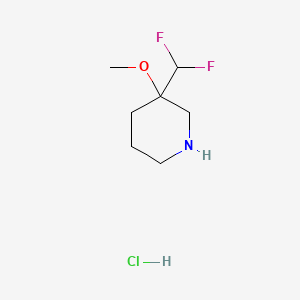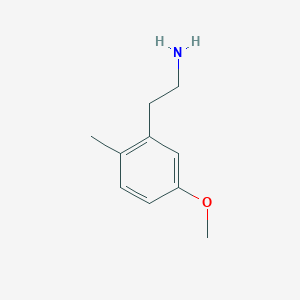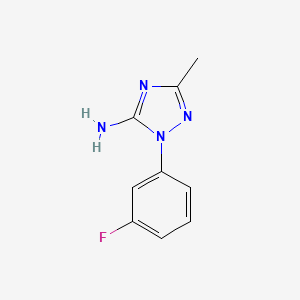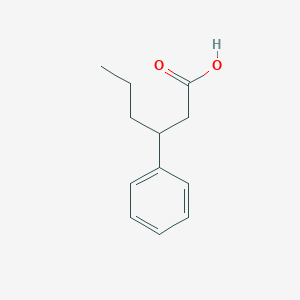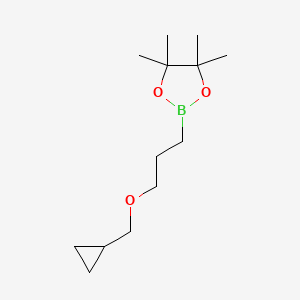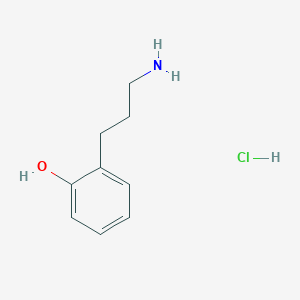
2-(3-Aminopropyl)phenolhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Aminopropyl)phenolhydrochloride is a chemical compound with the molecular formula C9H14ClNO. It is known for its psychoactive properties and interactions with various serotonin receptors. This compound is used in scientific research and has applications in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 2-(3-Aminopropyl)phenolhydrochloride involves multiple steps. One method starts with meta-methoxy bromobenzene, which undergoes a series of reactions including the use of propylene oxide, methane sulfonic acid, ammonia methanol, and hydrobromic acid. This process results in the formation of 2-(3-Aminopropyl)phenol, which is then converted to its hydrochloride salt .
Industrial Production Methods: The industrial production of this compound is designed to be efficient and environmentally friendly. The process involves optimizing reaction conditions to achieve high yields and reduce production costs. The comprehensive yield of the process can reach up to 63% .
化学反应分析
Types of Reactions: 2-(3-Aminopropyl)phenolhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Quinones
Reduction: Amines
Substitution: Alkylated or acylated phenols
科学研究应用
2-(3-Aminopropyl)phenolhydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with serotonin receptors and its potential effects on mood and behavior.
Industry: The compound is used in the production of various chemicals and materials.
作用机制
2-(3-Aminopropyl)phenolhydrochloride exerts its effects by interacting with serotonin receptors in the brain. It acts as a partial agonist at 5-HT1A, 5-HT1B, and 5-HT2C receptors, and as an antagonist at the 5-HT2A receptor. These interactions influence the release and uptake of serotonin, leading to changes in mood and behavior .
相似化合物的比较
3-(2-Aminopropyl)phenol: A closely related compound with similar psychoactive properties.
4-Hydroxyamphetamine: Another compound with similar interactions with serotonin receptors.
Gepefrine hydrochloride: A compound with similar chemical structure and pharmacological effects.
Uniqueness: 2-(3-Aminopropyl)phenolhydrochloride is unique due to its specific interactions with multiple serotonin receptors, making it a valuable compound for research in neuropharmacology and the development of new therapeutic agents .
属性
分子式 |
C9H14ClNO |
|---|---|
分子量 |
187.66 g/mol |
IUPAC 名称 |
2-(3-aminopropyl)phenol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c10-7-3-5-8-4-1-2-6-9(8)11;/h1-2,4,6,11H,3,5,7,10H2;1H |
InChI 键 |
ZNCNBNYNTZWDEP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CCCN)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


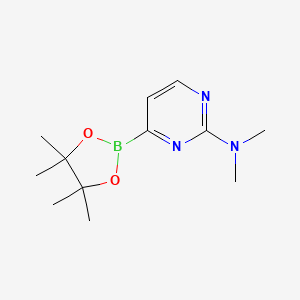
![ethyl(2E)-3-[4-(trifluoromethyl)phenyl]-2-butenoate](/img/structure/B15296589.png)
![Potassium;trifluoro-[cis-2-methylcyclopropyl]boranuide](/img/structure/B15296591.png)


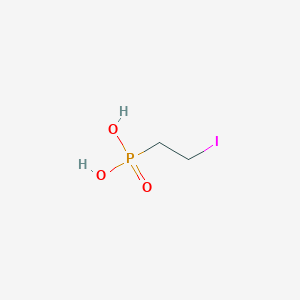
![4-Bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B15296629.png)
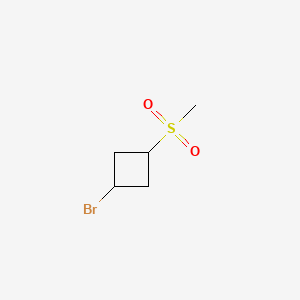
![1-{[(Tert-butoxy)carbonyl]amino}-3,4-dimethylcyclopent-3-ene-1-carboxylic acid](/img/structure/B15296642.png)
